Gnetin C

Catalog No.
S654172
CAS No.
M.F
C28H22O6
M. Wt
454.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gnetin C

Product Name

Gnetin C

IUPAC Name

5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1

InChI Key

KVGHRSAHESCTFR-PDCCCBJGSA-N

Synonyms

gnetin C

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Gnetin C is a natural product found in Gnetum schwackeanum, Gnetum leyboldii, and other organisms with data available.

Gnetin C is a naturally occurring dimer of resveratrol, a well-known polyphenolic compound found in various plants, including grapes and the melinjo plant (Gnetum gnemon). Its chemical structure is characterized by a complex arrangement that includes two phenolic units linked by a furan ring, specifically described as 2alpha-(4-hydroxyphenyl)-3beta-(3,5-dihydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydrobenzofuran-4-ol. Gnetin C exhibits significant antioxidant properties and has garnered attention for its potential therapeutic applications in various diseases, particularly cancer.

, particularly those involving radical scavenging. Computational studies have indicated that the hydroxyl groups on Gnetin C are crucial for its antioxidant activity, with the para position being the most reactive site for scavenging hydroperoxyl radicals. In addition to these hydroxyl groups, the furan ring also contributes to its radical-scavenging capabilities by providing favorable sites for hydrogen atom transfer during reactions with free radicals .

Gnetin C has demonstrated a range of biological activities, particularly in the context of cancer research. It exhibits potent antitumor effects, notably in prostate cancer cells, where it induces cell cycle arrest and apoptosis through mechanisms involving the downregulation of metastasis-associated protein 1 and ETS proto-oncogene 2. Studies have shown that Gnetin C has a significantly lower IC50 value compared to resveratrol and pterostilbene, indicating its greater potency in inhibiting cell viability and migration in cancer cells . Additionally, Gnetin C has shown immunomodulatory effects by enhancing natural killer cell activity and reducing inflammatory markers .

The synthesis of Gnetin C can be achieved through various methods, typically involving the dimerization of resveratrol under specific conditions. One common approach is oxidative coupling, where resveratrol is subjected to oxidizing agents that facilitate the formation of the dimeric structure. Other methods may include enzymatic reactions or chemical synthesis techniques that allow for controlled formation of the desired compound while maintaining its biological activity.

Gnetin C's applications extend beyond its antioxidant properties; it has potential therapeutic uses in treating various conditions:

  • Cancer Treatment: Due to its potent anticancer properties, Gnetin C is being explored as a treatment option for prostate cancer and other malignancies.
  • Anti-inflammatory Agent: Its ability to modulate immune responses suggests potential use in inflammatory diseases.
  • Metabolic Health: Research indicates that Gnetin C may improve insulin sensitivity and reduce hepatic steatosis, making it a candidate for managing metabolic disorders .

Studies have explored Gnetin C's interactions with various biological systems. For instance, it has been shown to enhance natural killer cell cytotoxicity against cancer cells while reducing levels of uric acid and cholesterol in human subjects. These interactions highlight its potential role in improving immune surveillance and metabolic health . Additionally, Gnetin C's effects on molecular targets involved in cancer progression underscore its relevance in therapeutic strategies against tumors.

Gnetin C shares structural similarities with several other stilbene compounds, notably resveratrol and pterostilbene. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey PropertiesPotency (IC50)Unique Features
Gnetin CDimer of ResveratrolAntioxidant, anticancer6.6 µM (prostate cancer)Stronger anticancer effects than both resveratrol and pterostilbene
ResveratrolMonomerAntioxidant, anti-inflammatory21.8 µMWidely studied but less potent than Gnetin C
PterostilbeneMethoxylated analogAntioxidant, potential anti-cancer14.3 µMMethoxylated structure enhances bioavailability but less effective than Gnetin C

Gnetin C stands out due to its enhanced potency against cancer cells compared to its counterparts while retaining significant antioxidant properties.

XLogP3

5.4

Wikipedia

Gnetin C

Dates

Last modified: 07-20-2023

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